(11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium bromide
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Overview
Description
Mito-apocynin (C11) is a mitochondria-targeted antioxidant derived from apocynin. It is synthesized by conjugating the apocynin moiety with a triphenylphosphonium cation. This compound selectively targets mitochondria and has shown neuroprotective effects .
Preparation Methods
Mito-apocynin (C11) is synthesized by conjugating apocynin with triphenylphosphonium bromide. The synthetic route involves the reaction of apocynin with triphenylphosphonium bromide under specific conditions to form the desired compound . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the successful conjugation of the two components .
Chemical Reactions Analysis
Mito-apocynin (C11) undergoes various chemical reactions, including oxidation and reduction. It is known to interact with reactive oxygen species (ROS) and neutralize them, thereby preventing oxidative damage . Common reagents used in these reactions include antioxidants and reducing agents. The major products formed from these reactions are typically less reactive and more stable compounds .
Scientific Research Applications
Mito-apocynin (C11) has a wide range of scientific research applications. In the field of medicine, it has been studied for its neuroprotective effects in models of Parkinson’s disease. It has shown the ability to protect against oxidative damage, glial-mediated inflammation, and nigrostriatal neurodegeneration . In biology, it is used to study mitochondrial function and the role of ROS in cellular processes .
Mechanism of Action
The mechanism of action of Mito-apocynin (C11) involves its selective targeting of mitochondria. Once inside the mitochondria, it neutralizes ROS produced during cellular respiration. This action helps to prevent oxidative damage and maintain mitochondrial function . The molecular targets of Mito-apocynin (C11) include mitochondrial complexes involved in the electron transport chain, where it acts to reduce the production of ROS .
Comparison with Similar Compounds
Mito-apocynin (C11) is unique in its ability to selectively target mitochondria and neutralize ROS. Similar compounds include other mitochondria-targeted antioxidants such as mitoquinone and SKQ1 . These compounds also target mitochondria and have antioxidant properties, but Mito-apocynin (C11) has shown superior neuroprotective effects in preclinical models . Another similar compound is PhC11TPP, which also contains a triphenylphosphonium group and a benzene moiety with a C11 aliphatic chain spacer . PhC11TPP has been found to induce mitochondrial ROS and apoptosis, highlighting the unique protective properties of Mito-apocynin (C11) .
Properties
IUPAC Name |
11-(4-hydroxy-3-methoxybenzoyl)oxyundecyl-triphenylphosphanium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H43O4P.BrH/c1-40-36-30-31(26-27-35(36)38)37(39)41-28-18-7-5-3-2-4-6-8-19-29-42(32-20-12-9-13-21-32,33-22-14-10-15-23-33)34-24-16-11-17-25-34;/h9-17,20-27,30H,2-8,18-19,28-29H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMXQDPFRLJGQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OCCCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44BrO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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